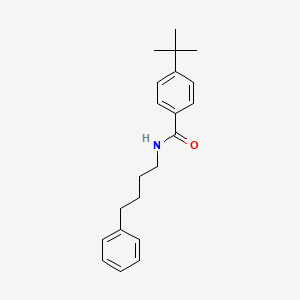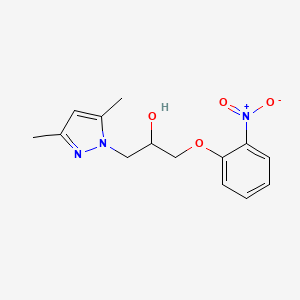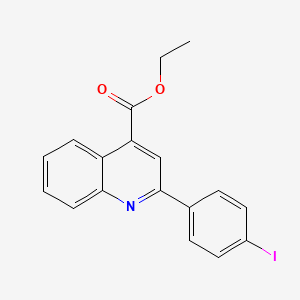
Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered significant interest in the fields of organic chemistry and medicinal research. This compound is characterized by the presence of an ethyl ester group, a quinoline ring, and an iodophenyl substituent. The unique structural features of this compound make it a valuable building block for the synthesis of various biologically active molecules and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-iodophenyl)quinoline-4-carboxylate typically involves the Friedländer reaction, which is a classical method for constructing quinoline derivatives. This reaction involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For instance, the reaction between 2-amino-5-iodobenzophenone and ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents for this reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Hydrolysis Products: Quinoline-4-carboxylic acid.
科学的研究の応用
Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is primarily related to its ability to interact with biological targets through its quinoline and iodophenyl moieties. The quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the iodophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .
類似化合物との比較
Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate: Similar structure but with a chlorine substituent instead of iodine.
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate: Similar structure but with a bromine substituent instead of iodine.
Ethyl 2-(4-methylphenyl)quinoline-4-carboxylate: Similar structure but with a methyl substituent instead of iodine.
Uniqueness: Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions and enhance the compound’s reactivity in various chemical transformations. This makes it a valuable intermediate for the synthesis of more complex molecules with potential biological and industrial applications .
特性
IUPAC Name |
ethyl 2-(4-iodophenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO2/c1-2-22-18(21)15-11-17(12-7-9-13(19)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNJZAPLWGKCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5035741.png)
![N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5035743.png)
![Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate](/img/structure/B5035757.png)
![1-[(4-butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5035762.png)
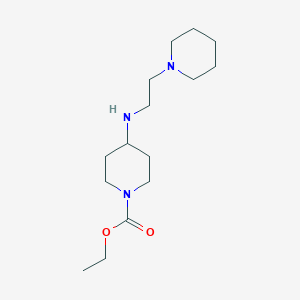
![1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5035785.png)
![1-(4-Bromophenyl)-3-[3-(diethylamino)propyl]thiourea](/img/structure/B5035789.png)
![2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5035804.png)
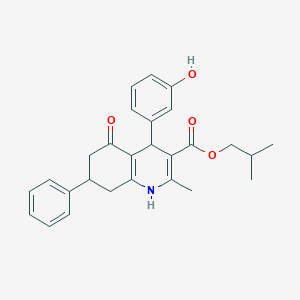
![1-[3-(4-Propan-2-ylanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one](/img/structure/B5035827.png)
![(4Z)-4-[(3-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B5035831.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
